molecular formula C28H28BN3O4S B12950222 1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B12950222
M. Wt: 513.4 g/mol
InChI Key: ARAIBKKIGXPKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-b]pyridine Core Structure

The pyrrolo[2,3-b]pyridine system is a 7-azaindole derivative, consisting of a five-membered pyrrole ring fused to a six-membered pyridine ring. The fusion occurs between the pyrrole’s C2–C3 bond and the pyridine’s C5–C6 bond, creating a planar bicyclic framework with delocalized π-electrons. Key bond lengths and angles derived from crystallographic analogs include:

  • Pyrrole N1–C2 bond : 1.37 Å (typical for aromatic C–N bonds)
  • Pyridine C7–N8 bond : 1.34 Å (shorter due to increased electron withdrawal)
  • Dihedral angle between rings : 2.5° (near-planar geometry)

The core’s aromaticity enables π-stacking interactions, while the pyrrole nitrogen (N1) serves as a site for electrophilic substitution or coordination.

Indole-6-yl Substituent Configuration

The 1H-indol-6-yl group introduces a second bicyclic system fused orthogonally to the pyrrolopyridine core. The indole moiety attaches via its 6-position carbon, preserving the parent indole’s electronic structure while directing substituents toward the peripheral region of the molecule. Key features include:

  • Torsional angle (C3–C6–C7–N8) : ~15° (minimizes steric clash with the core)
  • Hydrogen-bonding capacity : The indole NH group (position 1) remains free, enabling interactions with biological targets or solvents.

This substituent enhances the compound’s fluorescence properties due to extended conjugation between the indole and pyrrolopyridine systems.

Tosyl Protecting Group Spatial Arrangement

The (4-methylphenyl)sulfonyl (tosyl) group at position 1 adopts a conformation where the sulfonyl group lies perpendicular to the pyrrolopyridine plane to minimize steric hindrance. Key structural parameters:

  • S–N bond length : 1.63 Å (consistent with sulfonamide bonds)
  • Dihedral angle (S–N–C2–C3) : 85°–90°

The tosyl group’s electron-withdrawing nature deactivates the pyrrolopyridine core toward electrophilic attack, stabilizing the compound during synthetic manipulations.

Boronic Ester Functional Group Geometry

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 exhibits a trigonal planar geometry around the boron atom, with bond angles of ~120°. Critical structural details include:

  • B–O bond lengths : 1.36–1.38 Å
  • O–B–O angle : 114°
  • Dihedral angle (B–C5–C6–N7) : 12° (aligns the boronic ester with the aromatic system for conjugation)

This boronic ester serves as a protected form of boronic acid, enhancing stability while retaining reactivity for Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C28H28BN3O4S

Molecular Weight

513.4 g/mol

IUPAC Name

3-(1H-indol-6-yl)-1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C28H28BN3O4S/c1-18-6-10-22(11-7-18)37(33,34)32-17-24(20-9-8-19-12-13-30-25(19)14-20)23-15-21(16-31-26(23)32)29-35-27(2,3)28(4,5)36-29/h6-17,30H,1-5H3

InChI Key

ARAIBKKIGXPKMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=CC5=C(C=C4)C=CN5)S(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives, including the specific compound 1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of these compounds.

Overview of Biological Activities

1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory : Several studies have highlighted their ability to inhibit pro-inflammatory cytokines and mediators. For instance, certain derivatives have shown significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
  • Anticancer : These compounds have been investigated for their antiproliferative effects against various cancer cell lines. Notably, a series of pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
  • Analgesic and Anticonvulsant : Some derivatives have displayed analgesic properties comparable to standard analgesics and anticonvulsant activities in various models .
  • Antimicrobial and Antiviral : The compounds have also been evaluated for their antimicrobial and antiviral activities, showing promise in inhibiting HIV replication and other viral infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of specific substituents on the pyrrolo ring significantly influences biological efficacy. For example, modifications at the 5-position of the pyrrolo ring can enhance selectivity and potency against specific targets such as PDE4B .
  • Binding Affinity : Molecular docking studies have revealed insights into how these compounds interact with target enzymes or receptors. For instance, certain compounds showed promising binding poses within the COX-2 binding site, correlating with their anti-inflammatory activity .

In Vitro Studies

A notable study synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their anti-inflammatory effects. Compounds such as 3i exhibited significant inhibition rates (up to 31.28%) at various time intervals post-administration in carrageenan-induced inflammation models .

In Vivo Pharmacokinetics

Further investigations into the pharmacokinetic properties of selected derivatives revealed favorable metabolic profiles. For instance, one compound demonstrated low plasma exposure but high metabolic stability in liver microsomes during mouse studies . This balance is critical for developing therapeutics that are both effective and safe.

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50/EC50 ValuesReference
11h PDE4B InhibitionIC50 > 10 μM
3i Anti-inflammatory≈31.28% inhibition
4h FGFR InhibitionIC50 values: 7-712 nM
VariousAntiviral ActivityEC50 < 10 μM

Scientific Research Applications

Structure and Composition

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H22N3O2SC_{18}H_{22}N_3O_2S, with a molecular weight of approximately 350.45 g/mol. The presence of both pyrrole and indole moieties enhances its potential for various biological interactions.

Physical Properties

The compound exhibits specific physical properties that influence its solubility and bioavailability. It is generally soluble in organic solvents and has moderate stability under physiological conditions.

Anticancer Activity

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine display promising anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of SGK-1 (serum/glucocorticoid-regulated kinase 1) has been linked to reduced tumor growth in preclinical models .

Case Study: SGK-1 Inhibition

In a study published in Nature Reviews Cancer, compounds derived from 1H-pyrrolo[2,3-b]pyridine were evaluated for their effectiveness in inhibiting SGK-1 activity. The findings demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting potential for therapeutic use in oncology .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety. Its interaction with serotonin receptors has been studied extensively.

Case Study: Serotonin Modulation

A recent investigation published in the Journal of Medicinal Chemistry explored the effects of 1H-pyrrolo[2,3-b]pyridine derivatives on serotonin receptor activity. The results indicated that certain modifications to the molecule enhanced its affinity for serotonin receptors, leading to improved anxiolytic effects in animal models .

Antimicrobial Properties

The antimicrobial potential of 1H-pyrrolo[2,3-b]pyridine has also been explored. Studies show that these compounds exhibit activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antibacterial Activity

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested several derivatives of the compound against resistant strains of bacteria. The results highlighted significant antibacterial activity, suggesting a pathway for developing new treatments for antibiotic-resistant infections .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey FindingsReferences
Anticancer ActivityInhibition of SGK-1 kinaseReduced tumor growth in preclinical models
Neurological DisordersModulation of serotonin receptorsEnhanced anxiolytic effects in animal models
Antimicrobial PropertiesDirect antibacterial activitySignificant activity against resistant bacteria

Comparison with Similar Compounds

Substituent Variations at C3

Compound C3 Substituent Key Features Reference
Target Compound 1H-Indol-6-yl Enhances binding via aromatic interactions; potential for H-bonding .
N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Nicotinamide Hydrogen-bond acceptor; improves solubility .
5-(3-Thienyl)-3-nitro-pyrrolo[2,3-b]pyridine 3-Thienyl Smaller heterocycle; modifies steric bulk .

Substituent Variations at C5

Compound C5 Substituent Key Features Reference
Target Compound Boronate ester Enables cross-coupling; may improve metabolic stability .
1-Methyl-5-boronate-pyrrolo[2,3-b]pyridine Boronate ester + methyl Methyl enhances lipophilicity; boronate retains reactivity .
5-(4-Methoxyphenyl)-3-nitro-pyrrolo[2,3-b]pyridine 4-Methoxyphenyl Electron-donating group; alters electronic properties .

Substituent Variations at C1

Compound C1 Substituent Key Features Reference
Target Compound Tosyl (sulfonyl) Improves stability and solubility; common protecting group .
1-Methyl-pyrrolo[2,3-b]pyridine Methyl Simplifies synthesis but reduces steric hindrance .
1-(Triisopropylsilyl)-pyrrolo[2,3-b]pyridine Triisopropylsilyl Bulky group for steric protection; alters pharmacokinetics .

Kinase Inhibition

Compound Target Kinase IC50/EC50 Selectivity Notes Reference
Target Compound FGFR1/TNIK (predicted) N/A Boronate may reduce off-target effects .
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide JAK3 0.5–10 nM Carbamoyl group enhances hinge-binding .
3-Nitro-5-aryl-pyrrolo[2,3-b]pyridines FGFR1 10–100 nM Nitro group reduces metabolic stability .

Pharmacological Effects

  • Target Compound: Potential anticancer/immunomodulatory activity via kinase inhibition (untested) .
  • 7-Azaindole Derivatives (e.g., 8a) : Analgesic activity at 50 mg/kg (thermal stimuli), toxicity at 75 mg/kg .
  • N-Alkylated Pyrrolo[2,3-b]pyridines : Serotonin transporter affinity (Ki = 15–50 nM) for antidepressant applications .

Structure-Activity Relationship (SAR) Insights

  • C3 Position : Aromatic/heteroaromatic groups (indole, thienyl) enhance kinase binding via hydrophobic/H-bond interactions .
  • C5 Position : Boronate esters improve synthetic versatility but may reduce cellular permeability compared to carboxamides .
  • C1 Position : Sulfonyl groups (tosyl) enhance solubility and stability compared to methyl or silyl groups .

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis

The pyrrolo[2,3-b]pyridine scaffold can be synthesized via modified Madelung or Fischer indole synthesis methods, as reported in classical literature. These methods involve cyclization reactions of appropriate aminopyridine or indole precursors under acidic or basic conditions to form the fused bicyclic system.

Sulfonylation at the 1-Position

The 1-position nitrogen of the pyrrolo[2,3-b]pyridine is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) under basic conditions:

  • Base: Aqueous sodium hydroxide or triethylamine.
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0 °C to room temperature.
  • Reaction time: 1 to 12 hours.

This step protects the nitrogen and modulates the compound’s physicochemical properties.

Installation of the Boronate Ester at the 5-Position

The 5-position functionalization with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is typically achieved by:

  • Borylation of a 5-bromo intermediate using bis(pinacolato)diboron (B2pin2).
  • Catalyzed by palladium complexes such as Pd(dppf)Cl2.
  • Base: Potassium acetate or potassium carbonate.
  • Solvent: Dimethylformamide (DMF) or dioxane.
  • Temperature: 80 °C to 100 °C.
  • Reaction time: Several hours.

This step yields the boronate ester suitable for further cross-coupling or functionalization.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Pyrrolo[2,3-b]pyridine core synthesis Modified Madelung or Fischer synthesis from aminopyridine/indole precursors 50–70 Classical heterocyclic cyclization
2 Suzuki-Miyaura coupling at 3-position 3-bromo-1H-pyrrolo[2,3-b]pyridine + 6-indolyl boronic acid, Pd catalyst, K2CO3, dioxane/H2O, 80 °C 60–85 Regioselective arylation
3 Sulfonylation at N-1 p-Toluenesulfonyl chloride, NaOH (aq), DCM, 0 °C to RT 70–90 Protects nitrogen, improves stability
4 Borylation at 5-position 5-bromo intermediate + B2pin2, Pd catalyst, KOAc, DMF, 80–100 °C 65–80 Introduces boronate ester functionality

Detailed Research Findings

  • The 1H-pyrrolo[2,3-b]pyridine core is versatile and can be selectively functionalized at multiple positions, with the 3-position favoring electrophilic substitution and cross-coupling reactions.
  • Suzuki coupling is the preferred method for installing aryl or heteroaryl groups such as the indol-6-yl substituent due to its mild conditions and high functional group tolerance.
  • Sulfonylation with tosyl chloride is efficient for nitrogen protection and can be performed under mild aqueous basic conditions, facilitating purification.
  • The boronate ester group at the 5-position is introduced via palladium-catalyzed borylation, enabling further synthetic elaboration or serving as a key functional group in medicinal chemistry applications.
  • Yields for each step vary depending on substrate purity, catalyst loading, and reaction time but generally fall within moderate to high ranges (50–90%) indicating robust synthetic protocols.

Summary Table of Key Preparation Parameters

Parameter Details
Core synthesis methods Modified Madelung, Fischer indole synthesis
Cross-coupling catalyst Pd(dppf)Cl2, Pd(PPh3)4
Bases used K2CO3, Cs2CO3, KOAc, NaOH
Solvents Dioxane, water, DMF, DCM, THF
Temperature range 0 °C to reflux (approx. 25–110 °C)
Reaction times 1–16 hours
Purification techniques Column chromatography, recrystallization, ion-exchange resin treatment
Typical yields 50–90% per step

Q & A

Synthesis and Purification of Multi-Substituted Derivatives

Q: How can researchers efficiently synthesize and purify 1H-pyrrolo[2,3-b]pyridine derivatives with substituents like 3-(indol-6-yl) and 5-boronic ester groups? A:

  • Key Steps :
    • Core Functionalization : Use Suzuki-Miyaura coupling to introduce the 5-boronic ester. For example, Pd(PPh₃)₄ catalyst with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under reflux in dioxane/water (105°C, K₂CO₃ base) .
    • 3-Substitution : Introduce the indol-6-yl group via nucleophilic aromatic substitution or palladium-mediated cross-coupling .
    • N1-Sulfonylation : React the pyrrolopyridine core with 4-methylbenzenesulfonyl chloride (TsCl) using NaH as a base in THF at 0°C to room temperature .
  • Purification : Employ silica gel chromatography for intermediates and final compounds. For polar derivatives, reverse-phase HPLC may enhance purity (>98%) .

Structural Confirmation and Purity Assessment

Q: What analytical techniques confirm the structure and purity of substituted pyrrolo[2,3-b]pyridines? A:

  • 1H/13C NMR : Assign peaks for aromatic protons (e.g., indole NH at δ 10–12 ppm, boronic ester B-O signals) and substituents (e.g., Ts methyl at δ 2.4 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and monitor purity (>95%) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly for kinase-binding motifs (e.g., FGFR1 co-crystal structures) .

Optimizing Suzuki-Miyaura Coupling at the 5-Position

Q: How can researchers optimize Suzuki-Miyaura coupling for 5-boronic ester derivatives? A:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient heterocycles .
  • Solvent System : Dioxane/water (3:1) with K₂CO₃ or Na₂CO₃ as base .
  • Temperature : Reflux (105°C) for 12–24 hours. Monitor by TLC or LC-MS.
  • Side Reactions : Minimize protodeboronation by degassing solvents and using inert atmospheres .

Evaluating Kinase Inhibitory Activity

Q: How should researchers design kinase inhibition assays for pyrrolo[2,3-b]pyridine derivatives? A:

  • Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., FGFR1–4, JAK3) via ADP-Glo™ or fluorescence polarization .
  • Cellular Assays : Test proliferation inhibition in cancer lines (e.g., NCI-H1581 for FGFR1) with MTT or CellTiter-Glo .
  • Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) or co-crystallography to validate interactions (e.g., hydrogen bonds with FGFR1 D641/G485) .

Resolving Contradictory Structure-Activity Relationship (SAR) Data

Q: How to address discrepancies in SAR studies for pyrrolo[2,3-b]pyridine derivatives? A:

  • Systematic Substitution : Vary substituents at 3- and 5-positions to isolate electronic/steric effects (e.g., indole vs. azaindole impacts on SERT binding) .
  • Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Computational Modeling : WaterMap or MD simulations to predict solvent effects on binding .

Preclinical Antitumor Efficacy Models

Q: What in vivo models assess antitumor efficacy of these derivatives? A:

  • Xenografts : Intraperitoneal (i.p.) implantation of diffuse malignant peritoneal mesothelioma (DMPM) cells in mice, with compound administration via i.p. (e.g., 10–20 mg/kg, 3× weekly) .
  • Endpoint Metrics : Tumor volume reduction (calliper measurements), survivin expression (Western blot), and apoptosis (TUNEL assay) .
  • Combination Studies : Synergy with paclitaxel (e.g., Chou-Talalay combination index) .

Metabolic Stability and Protease Sensitivity

Q: How to evaluate metabolic stability of sulfonyl-protected derivatives? A:

  • Liver Microsomes : Incubate compounds with human/rodent microsomes (37°C, NADPH), quantify remaining parent compound via LC-MS .
  • Plasma Stability : Monitor degradation in mouse/human plasma (e.g., 37°C, 1–24 hours) .
  • Modifications : Replace tosyl with trifluoromethanesulfonyl for enhanced stability .

Enhancing Kinase Isoform Selectivity

Q: How to improve selectivity for FGFR1 over FGFR4 or JAK3? A:

  • Hinge-Binding Modifications : Introduce hydrogen bond acceptors (e.g., carbonyl) targeting FGFR1-specific residues (e.g., G485) .
  • Hydrophobic Pocket Engineering : Optimize substituent size (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) to exploit FGFR1’s larger pocket .
  • Mutagenesis Studies : Validate selectivity via FGFR1 D641A/G485V mutants .

Handling Boronic Ester Reactivity

Q: What precautions preserve boronic ester reactivity during synthesis/storage? A:

  • Storage : Under argon at –20°C in anhydrous DMSO or THF .
  • Quality Control : Pre-reaction NMR to confirm boronic ester integrity (δ 1.3 ppm for tetramethyl groups) .
  • Reaction Conditions : Use degassed solvents and avoid prolonged heating (>24 hours) .

Synergistic Drug Combinations

Q: How to identify synergistic combinations with pyrrolo[2,3-b]pyridine derivatives? A:

  • Screening : Test compound libraries (e.g., FDA-approved oncology drugs) in DMPM cell lines .
  • Mechanistic Studies : Assess apoptosis (caspase-3/7 activation) and survivin downregulation post-treatment .
  • In Vivo Validation : Co-administer with paclitaxel (e.g., 10 mg/kg i.p.) and monitor tumor regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.